molecular formula C5H7F3O B3255137 5,5,5-Trifluoropentanal CAS No. 250253-47-5

5,5,5-Trifluoropentanal

Cat. No.: B3255137
CAS No.: 250253-47-5
M. Wt: 140.1 g/mol
InChI Key: SQKDYZDLBBSUKS-UHFFFAOYSA-N
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Description

5,5,5-Trifluoropentanal: is an organic compound with the molecular formula C5H7F3O It is a fluorinated aldehyde, characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5,5-Trifluoropentanal can be synthesized through several methods. One common approach involves the fluorination of pentanal using a fluorinating agent such as Selectfluor . The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of pentanal in an appropriate solvent, such as acetonitrile, at room temperature. The reaction mixture is then stirred for several hours until the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the reaction. The product is then purified through distillation or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoropentanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5,5,5-trifluoropentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 5,5,5-trifluoropentanol when treated with reducing agents like sodium borohydride.

    Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like pyridine.

Major Products Formed:

    Oxidation: 5,5,5-Trifluoropentanoic acid.

    Reduction: 5,5,5-Trifluoropentanol.

    Substitution: Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

5,5,5-Trifluoropentanal has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoropentanal involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, affecting metabolic pathways. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing biological activity .

Comparison with Similar Compounds

  • 5,5,5-Trifluoropentanoic acid
  • 5,5,5-Trifluoropentanol
  • 5,5,5-Trifluoropentanone

Comparison: 5,5,5-Trifluoropentanal is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, while 5,5,5-Trifluoropentanoic acid is primarily involved in acid-base reactions, this compound can undergo oxidation, reduction, and substitution reactions. This versatility makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

5,5,5-trifluoropentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c6-5(7,8)3-1-2-4-9/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKDYZDLBBSUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combine 3,3,3-triacetoxy-3-iodophthalide (17.91 g, 1.2 eq) and dichloromethane (95 mL). Add 5,5,5-trifluoro-1-pentanol (5.00 g, 35.18 mmol) in dichloromethane (238 mL) dropwise under nitrogen. After 4 hours, filter the reaction mixture through Celite®. Concentrate the filtrate in vacuo; combine with 50 mL of dichloromethane and wash with 1:1 10% sodium thiosulphate:aqueous sodium hydroxide (1N). Dry the organics with anhydrous sodium sulfate, filter, and concentrate in vacuo to give 5,5,5-trifluoropentanal as a colorless oil (2.13 g, 43%). 1H NMR (400 MHz, DMSO-d6) δ 9.61 (s, 1H), 2.50 (m, 2H), 2.21 (m, 2H), 1.66 (m, 2H).
[Compound]
Name
3,3,3-triacetoxy-3-iodophthalide
Quantity
17.91 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
238 mL
Type
solvent
Reaction Step Three
Quantity
95 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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